2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one is a synthetic organic compound classified within the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This specific compound features an amino group at the 3-position and a methoxy group at the 7-position of the benzopyran structure, contributing to its unique chemical properties and potential biological effects.
The compound can be synthesized through various methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most prominent techniques utilized in its preparation.
This compound is classified as a flavonoid due to its structural characteristics, which include a chromenone core—a fused benzene and pyran ring system.
The synthesis of 2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one typically involves:
The molecular structure of 2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one can be described as follows:
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)N
The compound exhibits a chromenone core structure with distinct functional groups that influence its chemical behavior and biological activity.
2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
The physical properties of 2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one include:
Chemical properties include:
Property | Value |
---|---|
CAS Number | 921942-35-0 |
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
2-(3-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one has several scientific uses:
This compound represents a promising area of research within the flavonoid class, particularly concerning its biological activities and potential health benefits.
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4